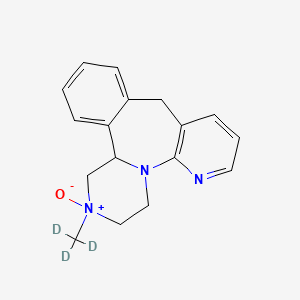

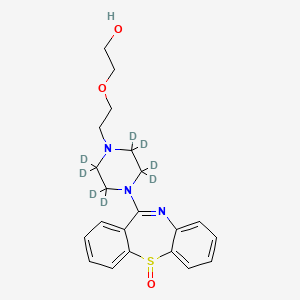

Quetiapine Sulfoxide-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quetiapine Sulfoxide-d8 is a deuterated form of Quetiapine Sulfoxide, which is a metabolite of Quetiapine, an atypical antipsychotic drug. Quetiapine is primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Quetiapine due to its stable isotopic labeling .

作用機序

Target of Action

Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

This compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine is metabolized to this compound by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form this compound . The metabolite may contribute to the antidepressant effect of Quetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, this compound can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .

生化学分析

Biochemical Properties

Quetiapine Sulfoxide-d8 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . These interactions are integral to the metabolism of Quetiapine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have observed its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfoxide-d8 typically involves the deuteration of Quetiapine Sulfoxide. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the catalytic hydrogenation of Quetiapine Sulfoxide in the presence of deuterium gas. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product .

化学反応の分析

Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:

Oxidation: Conversion to Quetiapine Sulfone.

Reduction: Conversion back to Quetiapine.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.

Major Products:

Oxidation: Quetiapine Sulfone.

Reduction: Quetiapine.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Quetiapine Sulfoxide-d8 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Quetiapine and its metabolites.

Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Quetiapine in biological systems.

Medicine: Utilized in clinical research to understand the drug’s metabolism and its implications for therapeutic efficacy and safety.

Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceutical products containing Quetiapine

類似化合物との比較

Quetiapine: The parent compound, used as an antipsychotic medication.

Quetiapine Sulfoxide: A non-deuterated metabolite of Quetiapine.

Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.

Comparison: Quetiapine Sulfoxide-d8 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. Compared to Quetiapine and its non-deuterated metabolites, this compound offers enhanced analytical capabilities, making it a valuable tool in pharmacokinetic and metabolic studies .

特性

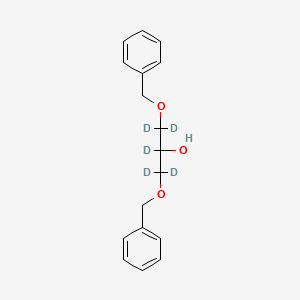

IUPAC Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)